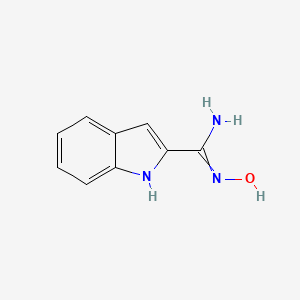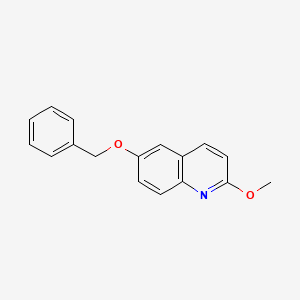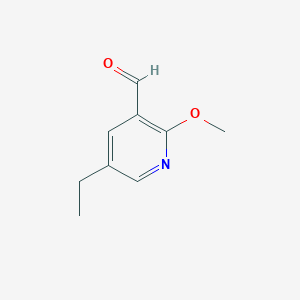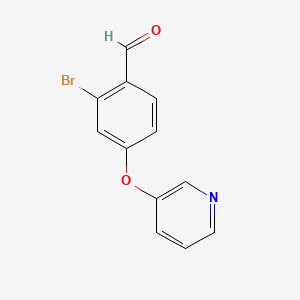
2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde is an organic compound that features a bromine atom, a pyridine ring, and a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde typically involves the reaction of 2-bromo-4-hydroxybenzaldehyde with pyridine-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 2-Bromo-4-(pyridine-3-yloxy)-benzoic acid.
Reduction: 2-Bromo-4-(pyridine-3-yloxy)-benzyl alcohol.
Applications De Recherche Scientifique
2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(pyridine-2-yloxy)-benzaldehyde
- 2-Bromo-4-(pyridine-4-yloxy)-benzaldehyde
- 2-Chloro-4-(pyridine-3-yloxy)-benzaldehyde
Uniqueness
2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde is unique due to the specific positioning of the bromine atom and the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.
Propriétés
Formule moléculaire |
C12H8BrNO2 |
|---|---|
Poids moléculaire |
278.10 g/mol |
Nom IUPAC |
2-bromo-4-pyridin-3-yloxybenzaldehyde |
InChI |
InChI=1S/C12H8BrNO2/c13-12-6-10(4-3-9(12)8-15)16-11-2-1-5-14-7-11/h1-8H |
Clé InChI |
VXMSEWFZLNTDTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


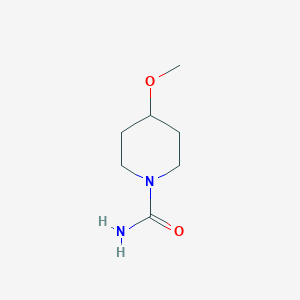
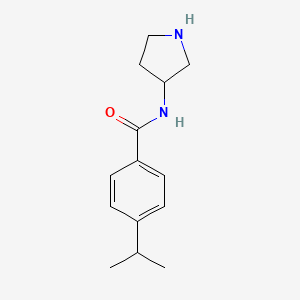
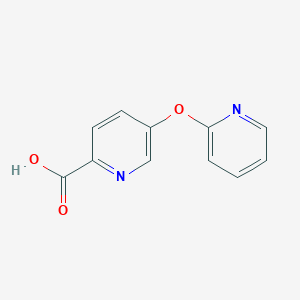
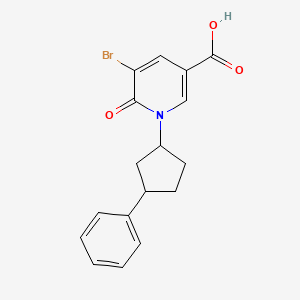
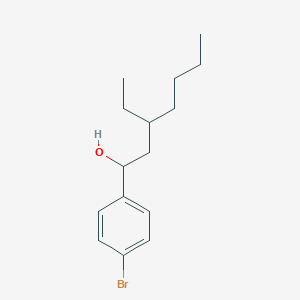
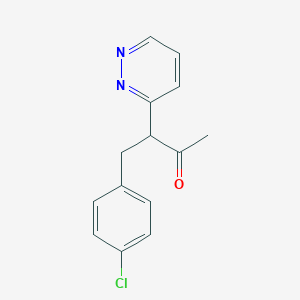
![6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)
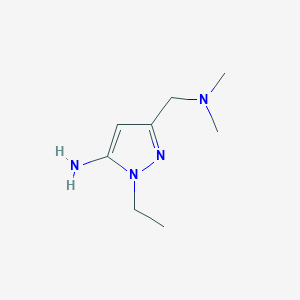
![tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13881469.png)
![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)

